
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one is an organic compound that belongs to the class of nitroketones. This compound is characterized by the presence of a nitro group (-NO2) and a ketone group (C=O) within its molecular structure. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one typically involves multi-step organic reactions. One common method involves the nitration of a precursor compound, followed by a series of substitution and condensation reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions. The process is optimized to maximize yield and minimize waste, often employing continuous flow reactors and automated systems to maintain precise control over reaction conditions. Safety measures are also crucial due to the handling of potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group (-NH2) under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-2-nitropropane: Similar structure but with a different position of the nitro group.
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutane: Similar structure but without the ketone group.
Uniqueness
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one is unique due to the presence of both a nitro group and a ketone group within its structure
Properties
CAS No. |
62557-92-0 |
|---|---|
Molecular Formula |
C18H18ClNO5 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one |
InChI |
InChI=1S/C18H18ClNO5/c1-24-17-8-5-13(10-18(17)25-2)16(21)9-14(11-20(22)23)12-3-6-15(19)7-4-12/h3-8,10,14H,9,11H2,1-2H3 |
InChI Key |
FPOCNAQKZRWXSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(C[N+](=O)[O-])C2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)
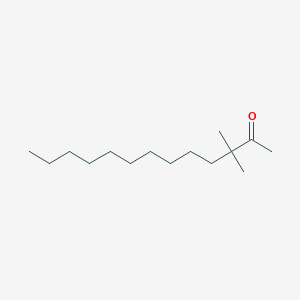
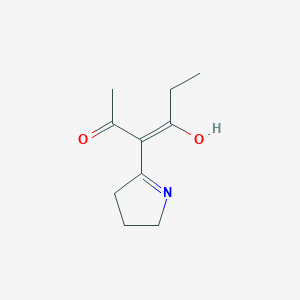
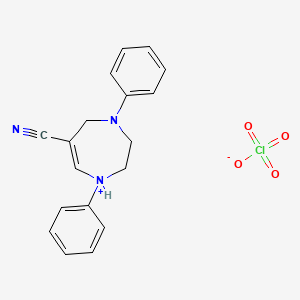
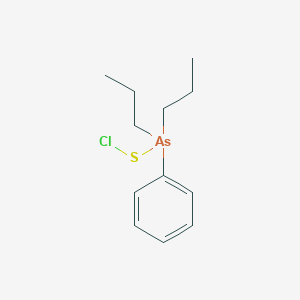
![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)
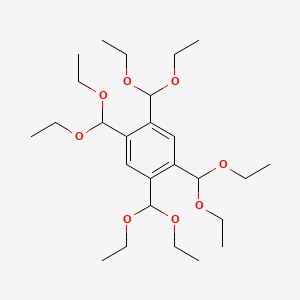

![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)


![4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14517371.png)

